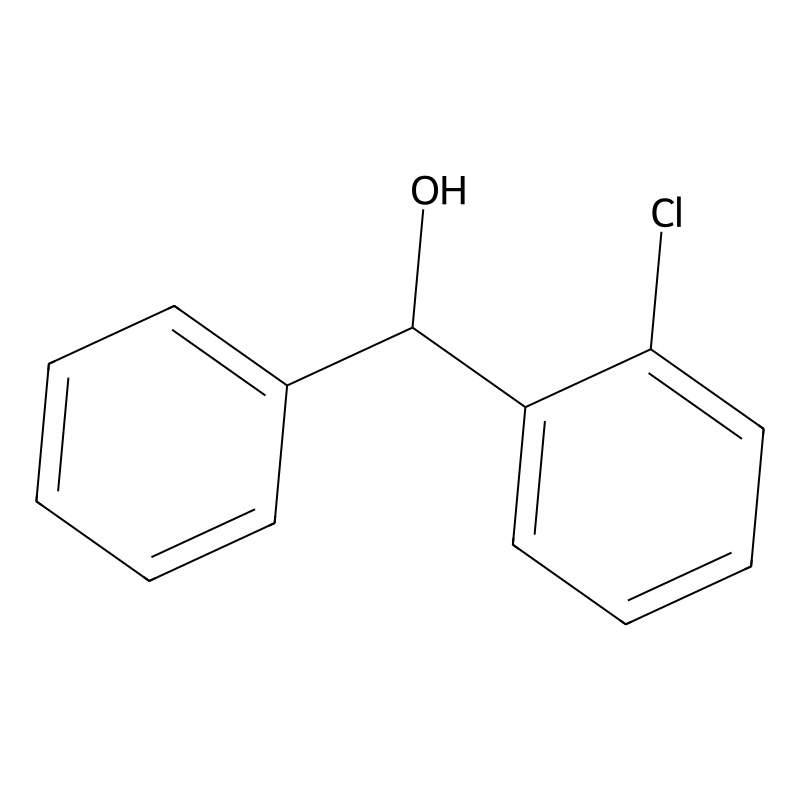(2-Chlorophenyl)(phenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceuticals
This compound could be used as an intermediate in the synthesis of pharmaceuticals. The specific drugs that could be synthesized would depend on the other reactants and conditions used in the reaction .
Agrochemicals
“(2-Chlorophenyl)(phenyl)methanol” could also be used in the synthesis of agrochemicals, such as pesticides or fertilizers .
Polymers
This compound could potentially be used in the synthesis of polymers. The specific type of polymer would depend on the other monomers used in the reaction .
Dyes and Pigments
“(2-Chlorophenyl)(phenyl)methanol” could be used in the synthesis of dyes and pigments. The specific color and properties of the dye or pigment would depend on the other reactants used in the synthesis .
Cosmetics
This compound could potentially be used in the synthesis of certain cosmetic products .
Research
“(2-Chlorophenyl)(phenyl)methanol” could be used in various research applications. For example, it could be used to study reaction mechanisms or to develop new synthetic methods .
(2-Chlorophenyl)(phenyl)methanol is an organic compound characterized by the molecular formula . This compound consists of a chlorinated phenyl group attached to a methanol structure, specifically featuring a chlorine atom at the 2-position of the chlorophenyl ring. The presence of both chlorinated and phenolic functionalities contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
There is no documented information on the specific mechanism of action of (2-Chlorophenyl)(phenyl)methanol in biological systems.
- The chlorine atom might raise concerns about potential toxicity, although the extent would depend on the specific route of exposure and the overall structure of the molecule [].
- As with most organic compounds, it is advisable to handle (2-Chlorophenyl)(phenyl)methanol with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood, to minimize exposure [].
- Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to yield different alcohol derivatives or amines, depending on the reduction conditions used, such as employing hydrogen gas in the presence of a palladium catalyst.
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This reaction typically occurs under basic conditions with nucleophiles like sodium methoxide or potassium tert-butoxide.
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives that may have distinct biological or chemical properties.
Research indicates that (2-Chlorophenyl)(phenyl)methanol exhibits notable biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's ability to interact with specific biological targets may lead to the inhibition of certain enzymes or receptors, making it a candidate for further investigation in drug development. Its unique structural features allow it to engage in various biological pathways, potentially offering therapeutic benefits.
The synthesis of (2-Chlorophenyl)(phenyl)methanol can be achieved through several methods:
- Condensation Reaction: One common approach involves the reaction of 2-chlorobenzaldehyde with phenylmethanol in the presence of acidic catalysts. This method typically yields high-purity products under controlled temperature and solvent conditions.
- Reduction Method: Another method includes reducing (2-Chlorophenyl)(phenyl)methanone using sodium borohydride in methanol, which is effective for converting ketones into alcohols.
- Industrial Production: In industrial settings, continuous flow reactors and optimized reaction conditions are utilized to scale up production efficiently while maintaining high yields and purity levels.
(2-Chlorophenyl)(phenyl)methanol finds applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is investigated as a potential lead compound for developing new therapeutic agents.
- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Material Science: Its unique properties make it suitable for developing specialty chemicals and materials with specific functionalities.
Studies exploring the interactions of (2-Chlorophenyl)(phenyl)methanol with biological systems have revealed its potential to modulate enzyme activities and influence cellular pathways. For instance, its interaction with specific receptors may lead to various physiological effects, contributing to its antimicrobial and anti-inflammatory activities. Further research is warranted to elucidate the precise mechanisms underlying these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (2-Chlorophenyl)(phenyl)methanol, highlighting its uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (2-Amino-4-chlorophenyl)(phenyl)methanol | Contains an amino group at the 2-position | Exhibits different biological activities due to amino substitution |
| (2-Chlorophenyl)(4-chlorophenyl)methanol | Features two chlorinated phenyl groups | Increased reactivity due to multiple chlorine atoms |
| (2-Bromo-4-chlorophenyl)(phenyl)methanol | Contains bromine instead of chlorine | Different reactivity profile due to bromine substitution |
| Tris(4-chlorophenyl)methanol | Contains three chlorinated phenyl groups | Enhanced steric effects due to multiple substituents |
The uniqueness of (2-Chlorophenyl)(phenyl)methanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. This makes it a valuable compound for further research and application in various scientific fields.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








